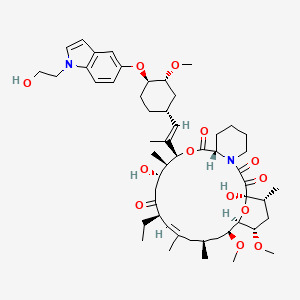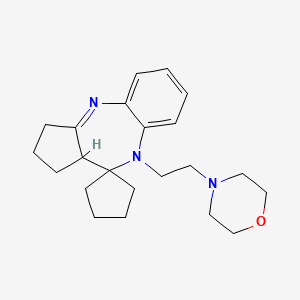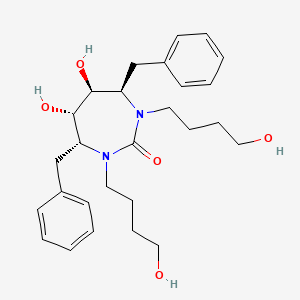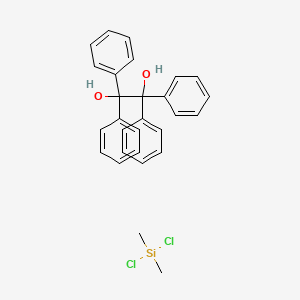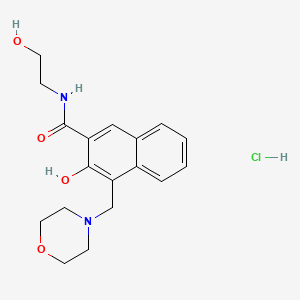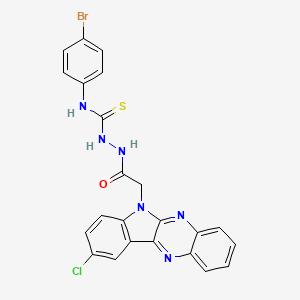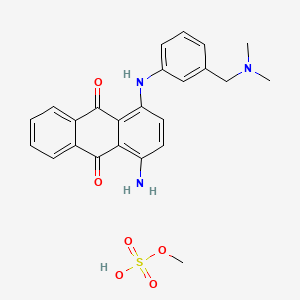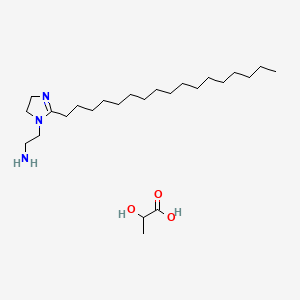
Einecs 305-023-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 305-023-2 es un compuesto químico incluido en el Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario incluye sustancias que estaban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El compuesto es reconocido por sus propiedades únicas y aplicaciones en diversos campos científicos.
Métodos De Preparación
La preparación de Einecs 305-023-2 implica rutas sintéticas específicas y condiciones de reacción. Si bien los métodos de producción industrial detallados no están fácilmente disponibles, el enfoque general incluye:
Rutas sintéticas: El compuesto se sintetiza a través de una serie de reacciones químicas que involucran el uso de reactivos y catalizadores específicos. La ruta sintética exacta puede variar según la pureza y el rendimiento deseados.
Condiciones de reacción: Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar las transformaciones químicas deseadas. Las técnicas comunes incluyen reflujo, destilación y cristalización.
Análisis De Reacciones Químicas
Einecs 305-023-2 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. Esta reacción generalmente da como resultado la formación de derivados oxidados.
Reducción: Las reacciones de reducción implican el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio. Estas reacciones producen formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución ocurren cuando un grupo funcional en el compuesto es reemplazado por otro. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Einecs 305-023-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis. Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: En la investigación biológica, this compound se utiliza en estudios que involucran interacciones enzimáticas y vías metabólicas.
Medicina: El compuesto tiene aplicaciones potenciales en el desarrollo de fármacos y agentes terapéuticos. Se estudia por sus efectos sobre dianas biológicas específicas.
Industria: En entornos industriales, this compound se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen valioso en los procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de Einecs 305-023-2 implica su interacción con dianas moleculares y vías específicas. El compuesto ejerce sus efectos al unirse a enzimas o receptores, modulando así su actividad. Esta interacción puede conducir a cambios en los procesos celulares y las vías bioquímicas, lo que da como resultado los resultados terapéuticos o industriales deseados.
Comparación Con Compuestos Similares
Einecs 305-023-2 se puede comparar con otros compuestos similares para destacar su singularidad. Algunos compuestos similares incluyen:
Einecs 203-770-8:
Einecs 234-985-5: Tetróxido de bismuto, otro compuesto con propiedades y usos distintos.
Einecs 239-934-0: Óxido mercurioso, que difiere en su comportamiento químico y aplicaciones.
Propiedades
Número CAS |
94333-45-6 |
|---|---|
Fórmula molecular |
C25H51N3O3 |
Peso molecular |
441.7 g/mol |
Nombre IUPAC |
2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C22H45N3.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(4)3(5)6/h2-21,23H2,1H3;2,4H,1H3,(H,5,6) |
Clave InChI |
UYKRTJXZJJWKHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


